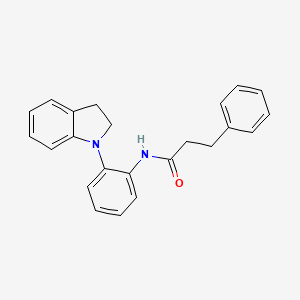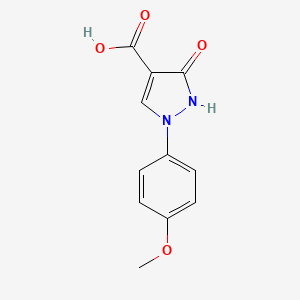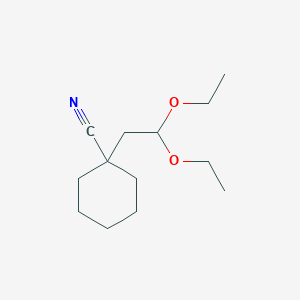
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide is a compound that features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The indole nucleus is known for its diverse biological activities, making this compound of interest in pharmaceutical and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide typically involves the formation of the indole ring followed by the attachment of the phenylpropanamide group. One common method includes the reduction of polyfunctional 2-oxindoles using boron hydrides . Another approach involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of functional groups in the indole ring using boron hydrides.
Substitution: Electrophilic substitution reactions on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives with various functional groups.
Substitution: Substituted indole derivatives with halogens, nitro groups, etc.
科学的研究の応用
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory activities.
作用機序
The mechanism of action of N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involved in cell signaling, apoptosis, and inflammation .
類似化合物との比較
Similar Compounds
2,3-Dihydroindole derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Oxindole derivatives: Formed through the oxidation of indole, these compounds also have significant biological activities.
Uniqueness
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other indole derivatives. Its combination of the indole nucleus with a phenylpropanamide group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
特性
CAS番号 |
71971-52-3 |
|---|---|
分子式 |
C23H22N2O |
分子量 |
342.4 g/mol |
IUPAC名 |
N-[2-(2,3-dihydroindol-1-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H22N2O/c26-23(15-14-18-8-2-1-3-9-18)24-20-11-5-7-13-22(20)25-17-16-19-10-4-6-12-21(19)25/h1-13H,14-17H2,(H,24,26) |
InChIキー |
DJYRLKNZFWQHBN-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3NC(=O)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















